molecular formula C17H13ClN2O6 B4008382 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4008382
M. Wt: 376.7 g/mol
InChI Key: LSPFBSAQWONNRY-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Properties

IUPAC Name

5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6/c1-26-15-5-2-9(6-13(15)20(24)25)14(21)8-17(23)11-7-10(18)3-4-12(11)19-16(17)22/h2-7,23H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPFBSAQWONNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. The specific steps for synthesizing this compound may include:

  • Formation of the indole core: : Reacting an appropriate phenylhydrazine with a suitable aldehyde or ketone.

  • Introduction of the chloro group: : Chlorination reactions can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Introduction of the hydroxy group: : Hydroxylation can be achieved using reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl).

  • Introduction of the methoxy and nitro groups: : These groups can be introduced through electrophilic aromatic substitution reactions using reagents like dimethyl sulfate (for methoxy) and nitric acid (for nitro).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

  • Reduction: : LiAlH₄, NaBH₄, and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of different functional groups such as halides, alkyl groups, or other substituents.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives with different substituents, such as:

  • 5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

  • 5-chloro-3-hydroxy-3-[2-(3-methoxy-4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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